molecular formula C19H28N2O2S B2598044 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one CAS No. 1421450-72-7

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one

Cat. No. B2598044
CAS RN: 1421450-72-7
M. Wt: 348.51
InChI Key: WRZGXJIULCIRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylpropan-1-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a thiazepane ring and a phenylpropanone moiety.


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can often be predicted based on the compound’s molecular structure, but without specific data, I can’t provide a detailed analysis.

Scientific Research Applications

Photoinitiators for Ultraviolet-Curable Coatings

Copolymers containing morpholinomethyl and thioxanthone moieties have been synthesized and evaluated as photoinitiators for ultraviolet-curable coatings. These copolymers displayed synergistic effects in activity, offering potential advancements in the development of efficient UV-curable systems for industrial applications (Angiolini et al., 1997).

Neurokinin-1 Receptor Antagonist

Compounds with morpholinomethyl structures have been identified as high-affinity, orally active neurokinin-1 receptor antagonists. These antagonists show promise in pre-clinical tests relevant to emesis and depression, highlighting their potential in therapeutic applications (Harrison et al., 2001).

Antibacterial Screening and DNA Cleavage

A study focused on the synthesis of thiadiazole derivatives, including morpholinomethyl groups, demonstrated moderate inhibition against Mycobacteria tuberculosis. This research paves the way for developing more effective analogs for medicinal applications, particularly in antibacterial and DNA cleavage activities (Mali et al., 2019).

Antitumor Activity

Research into tertiary aminoalkanol hydrochlorides, including morpholinomethyl derivatives, has identified compounds with significant antitumor activity. These findings contribute to the search for new therapeutic agents in cancer treatment (Isakhanyan et al., 2016).

Antimicrobial Activity

Mannich base derivatives of morpholinomethyl compounds have been synthesized and tested for their antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be toxic, flammable, or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Mechanism of Action

properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGXJIULCIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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